![molecular formula C29H23N3 B12562664 4-(3,8-Diphenyl-4,5-dihydro-2H-benzo[g]indazol-2-yl)aniline CAS No. 184865-53-0](/img/structure/B12562664.png)
4-(3,8-Diphenyl-4,5-dihydro-2H-benzo[g]indazol-2-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3,8-Diphenyl-4,5-dihydro-2H-benzo[g]indazol-2-yl)aniline is a complex organic compound that belongs to the class of indazole derivatives. Indazole compounds are known for their diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, and other pharmacological properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,8-Diphenyl-4,5-dihydro-2H-benzo[g]indazol-2-yl)aniline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 2-aminobenzophenone and hydrazine hydrate can lead to the formation of the indazole core, which is then further functionalized to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-(3,8-Diphenyl-4,5-dihydro-2H-benzo[g]indazol-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where halogenation or alkylation can be achieved using appropriate reagents
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for halogenation
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
4-(3,8-Diphenyl-4,5-dihydro-2H-benzo[g]indazol-2-yl)aniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an anti-inflammatory and antimicrobial agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Wirkmechanismus
The mechanism of action of 4-(3,8-Diphenyl-4,5-dihydro-2H-benzo[g]indazol-2-yl)aniline involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in inflammatory pathways, thereby exerting its anti-inflammatory effects. The compound’s structure allows it to bind to these targets effectively, disrupting their normal function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indazole: Known for its wide range of biological activities.
Imidazole: Another heterocyclic compound with significant pharmacological properties.
Pyrazole: Similar in structure and also exhibits diverse biological activities
Uniqueness
4-(3,8-Diphenyl-4,5-dihydro-2H-benzo[g]indazol-2-yl)aniline stands out due to its specific structural features that confer unique biological activities.
Eigenschaften
CAS-Nummer |
184865-53-0 |
|---|---|
Molekularformel |
C29H23N3 |
Molekulargewicht |
413.5 g/mol |
IUPAC-Name |
4-(3,8-diphenyl-4,5-dihydrobenzo[g]indazol-2-yl)aniline |
InChI |
InChI=1S/C29H23N3/c30-24-14-16-25(17-15-24)32-29(22-9-5-2-6-10-22)26-18-13-21-11-12-23(19-27(21)28(26)31-32)20-7-3-1-4-8-20/h1-12,14-17,19H,13,18,30H2 |
InChI-Schlüssel |
IKJGBWWEFDGWPK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(N(N=C2C3=C1C=CC(=C3)C4=CC=CC=C4)C5=CC=C(C=C5)N)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



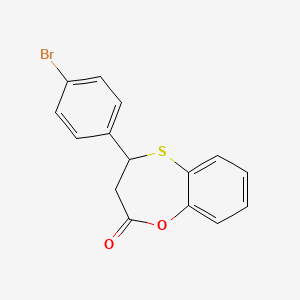
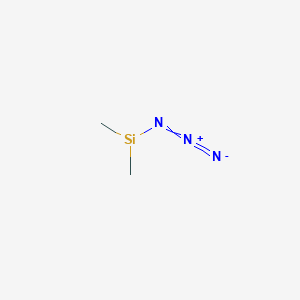
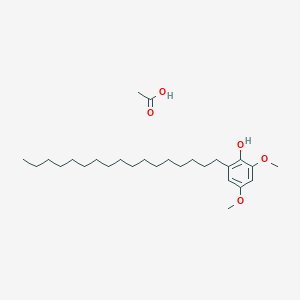
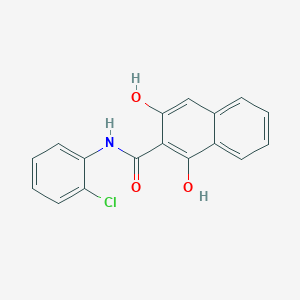
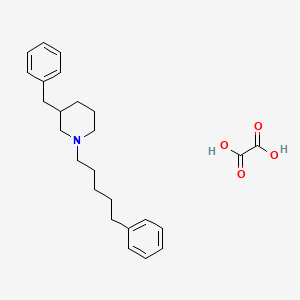
![1,4-Dioxaspiro[4.5]dec-6-en-8-one, 10-(phenylthio)-](/img/structure/B12562622.png)
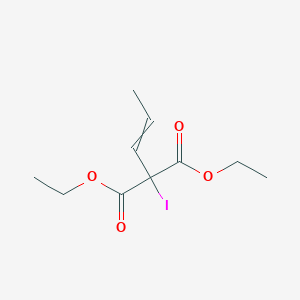

![N~1~,N~4~-Bis[(4-methoxyphenyl)methyl]butane-1,4-diamine](/img/structure/B12562641.png)
![(2Z)-1-ethyl-2-[[(3Z)-3-[(1-ethylbenzo[e][1,3]benzothiazol-1-ium-2-yl)methylidene]-2,5,5-trimethylcyclohexen-1-yl]methylidene]benzo[e][1,3]benzothiazole;4-methylbenzenesulfonate](/img/structure/B12562651.png)
![N,N-Diethyl-1-oxo-2-[(prop-2-en-1-yl)oxy]-1lambda~5~-diazen-1-amine](/img/structure/B12562659.png)
![Thiazolo[5,4-g]quinazolin-8-amine, N-(3-bromophenyl)-](/img/structure/B12562660.png)
![4-[Bis(4-hydroxy-2,3,5-trimethylphenyl)methyl]benzene-1,2-diol](/img/structure/B12562663.png)
